molecular formula C20H17N3S B10907063 3-(ethylsulfanyl)-5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazole

3-(ethylsulfanyl)-5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazole

Cat. No. B10907063
M. Wt: 331.4 g/mol
InChI Key: YSOPSLSUZJHSQG-UHFFFAOYSA-N
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Description

3-(ethylsulfanyl)-5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of an ethylsulfanyl group, a naphthalen-1-yl group, and a phenyl group attached to a triazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-(ethylsulfanyl)-5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through nucleophilic substitution reactions using ethylthiol and suitable leaving groups.

    Attachment of the Naphthalen-1-yl and Phenyl Groups: These groups can be attached through various coupling reactions, such as Suzuki or Heck coupling, using appropriate naphthalene and phenyl derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

3-(ethylsulfanyl)-5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazole undergoes several types of chemical reactions:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings (naphthalen-1-yl and phenyl) can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(ethylsulfanyl)-5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(ethylsulfanyl)-5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The ethylsulfanyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The naphthalen-1-yl and phenyl groups contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar compounds to 3-(ethylsulfanyl)-5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazole include other triazole derivatives with different substituents. For example:

    3-(methylsulfanyl)-5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazole: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    3-(ethylsulfanyl)-5-(phenyl)-4-phenyl-4H-1,2,4-triazole: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.

The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct biological activities and chemical properties .

properties

Molecular Formula

C20H17N3S

Molecular Weight

331.4 g/mol

IUPAC Name

3-ethylsulfanyl-5-naphthalen-1-yl-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C20H17N3S/c1-2-24-20-22-21-19(23(20)16-11-4-3-5-12-16)18-14-8-10-15-9-6-7-13-17(15)18/h3-14H,2H2,1H3

InChI Key

YSOPSLSUZJHSQG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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